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Compound of Interest

Compound Name:
2-Chlorobenzenecarboperoxoic

acid

CAS No.: 5106-05-8

Cat. No.: B8638384

Get Quote

Executive Summary
Compound: 2-Chlorobenzenecarboperoxoic acid (2-CPBA) CAS: 7697-29-2 (Generic for

chloroperbenzoic acids), specific isomer analogs often require distinct synthesis. Molecular

Formula: C₇H₅ClO₃ Molecular Weight: 172.57 g/mol [1]

Critical Analytical Challenge: The primary challenge in characterizing 2-CPBA is distinguishing

it from its degradation product, 2-chlorobenzoic acid (2-CBA). Peracids are inherently unstable,

often existing in equilibrium with the carboxylic acid. Reliance on a single spectral method is

prone to error; therefore, this guide advocates a Triangulated Analytical Approach combining IR

(functional group status), NMR (electronic environment), and Iodometric Titration (quantitative

purity).

Part 1: Infrared Spectroscopy (IR) Analysis[2]
Infrared spectroscopy provides the quickest qualitative assessment of the peracid functionality

versus the carboxylic acid impurity. The ortho-chloro substituent introduces steric strain that

prevents coplanarity, influencing the carbonyl stretching frequency.
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Functional Group Diagnostics

Functional Group
2-CPBA (Peracid)
Target

2-CBA (Acid
Impurity)
Reference

Diagnostic Note

O-H Stretch
3200–3350 cm⁻¹

(Sharp/Distinct)

2500–3300 cm⁻¹

(Very Broad)

The acid forms strong

dimeric H-bonds,

creating a "broad

trough." The peracid

O-H is typically

sharper and

intramolecularly H-

bonded to the

carbonyl or ortho-Cl.

C=O Stretch 1730–1750 cm⁻¹ 1680–1700 cm⁻¹

Peracid carbonyls

appear at higher

frequencies due to the

electron-withdrawing

effect of the adjacent

oxygen (-O-OH) and

reduced dimeric H-

bonding compared to

the acid.

O-O Stretch ~830–860 cm⁻¹ Absent

A weak but diagnostic

band specific to the

peroxy linkage.

C-Cl Stretch 1030–1050 cm⁻¹ 1030–1050 cm⁻¹

Not diagnostic for

purity but confirms the

chlorinated aromatic

core.

The "Ortho Effect" in IR
Unlike meta-isomers, the ortho-chloro group in 2-CPBA creates a "field effect" and steric

twisting.
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Consequence: The C=O bond in 2-CPBA is less conjugated with the benzene ring than in

the para isomer, potentially shifting the C=O stretch to slightly higher wavenumbers (closer to

aliphatic peracids) compared to m-CPBA.

Part 2: Nuclear Magnetic Resonance (NMR)
NMR is the structural fingerprint. The key differentiator is the labile proton and the subtle shifts

in the aromatic region caused by the oxidation state of the carbonyl carbon.

¹H NMR (Proton) Data
Solvent Recommendation: CDCl₃ (Chloroform-d) or DMSO-d₆ (if solubility is an issue, though

DMSO can accelerate decomposition or broaden acidic peaks).
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Proton
Environment

Chemical Shift (δ,
ppm)

Multiplicity Interpretation

-COOOH (Peracid) 11.0 – 13.5 Broad Singlet

Highly deshielded.

Often appears slightly

upfield or distinct from

the carboxylic acid

proton (13.0–14.0

ppm) depending on

concentration and

solvent. Critical: In

mixtures, you may see

two distinct broad

peaks or one

averaged peak if

exchange is fast.

Ar-H (H-6) 7.9 – 8.1 Doublet (dd)

The proton ortho to

the carbonyl. In the

peracid, the

anisotropy of the C=O

group is slightly

different than in the

acid, often causing a

~0.05 ppm shift.

Ar-H (H-3) 7.4 – 7.5 Doublet (dd)

Proton ortho to the

Chlorine. Less

affected by the

peracid/acid

transformation.

Ar-H (H-4, H-5) 7.3 – 7.5 Multiplet Aromatic backbone.

¹³C NMR (Carbon) Data
The Carbon-13 spectrum is definitive for the carbonyl environment.
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C=O (Peracid): ~164–166 ppm. (Peracid carbonyls are typically shielded relative to their

carboxylic acid counterparts).

C=O (Acid Impurity): ~168–171 ppm.

C-Cl (C-2): ~130–134 ppm (Sensitive to the ortho substituent).

Part 3: Experimental Workflow & Logic
The following diagram illustrates the decision logic for characterizing 2-CPBA.

Characterization Logic Flow (DOT Visualization)
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Crude 2-CPBA Sample

Step 1: IR Spectroscopy
(Solid State/ATR)

Check C=O Region

Peak @ ~1740 cm⁻¹
(Peracid Present)

High Freq

Peak @ ~1690 cm⁻¹
(Acid Impurity)

Low Freq

Step 2: 1H NMR (CDCl3)

Quantify Ratio

Analyze >11 ppm Region

Step 3: Iodometric Titration
(Quantitative Purity)

Validation

Click to download full resolution via product page

Caption: Logical workflow for distinguishing 2-CPBA from its carboxylic acid impurity using

spectral triangulation.

Part 4: Quality Control (Self-Validating Protocol)
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Spectroscopy confirms identity, but it is poor for quantification of peracids due to the broadness

of acidic protons and potential moisture interference. You must validate your spectral data with

Iodometric Titration.

The "Gold Standard" Validation Protocol
Principle: Peracids oxidize iodide (I⁻) to iodine (I₂), which is titrated with sodium thiosulfate. The

carboxylic acid impurity does not react.

Dissolve: Accurately weigh ~100 mg of 2-CPBA sample into an Erlenmeyer flask.

Solubilize: Add 10 mL of glacial acetic acid and 5 mL of chloroform.

React: Add 2 mL of saturated aqueous KI solution. (Solution turns dark brown/red

immediately).

Titrate: Titrate with 0.1 N Sodium Thiosulfate (

) until the yellow color fades.

Indicator: Add starch solution (blue complex forms). Continue titration until colorless.

Calculation:

= Volume of thiosulfate (mL)

= Normality of thiosulfate

= Molecular Weight of 2-CPBA (172.57)

= Weight of sample (g)

Correlation: If your NMR integration suggests 90% purity but titration gives 70%, your sample

likely contains inorganic salts or water (which are NMR silent/distinct). Trust the titration.

Part 5: References
National Institute of Standards and Technology (NIST). (2025). Benzoic acid, 2-chloro-

Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved March 2, 2026, from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C118912&Type=IR-SPEC
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8638384?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Organic Chemistry Portal. (2023). meta-Chloroperbenzoic acid (mCPBA) - Properties and

Applications. (Used for comparative peracid spectral trends). Retrieved March 2, 2026, from

[Link]

PubChem. (2025).[2] 2-Chlorobenzoic Acid Spectral Data. National Library of Medicine.

Retrieved March 2, 2026, from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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